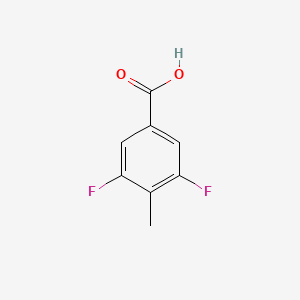

3,5-Difluoro-4-methylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTRDHAJCIKUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Methylbenzoic Acid

Established Synthetic Routes and Reaction Pathways to 3,5-Difluoro-4-methylbenzoic Acid

Established methods for synthesizing this compound typically rely on multi-step sequences using well-understood reactions in organic chemistry. These pathways often involve the functionalization of a pre-substituted benzene (B151609) ring.

The introduction of a carboxyl group is a fundamental transformation in the synthesis of this compound. A common and robust method is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent.

A plausible route involves the formation of a Grignard reagent from a brominated precursor, such as 1-Bromo-3,5-difluoro-4-methylbenzene. This reagent is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. wisc.edusigmaaldrich.comlibretexts.org Grignard reagents are typically prepared by reacting the corresponding organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org

Alternatively, directed ortho-metalation (DoM) can be employed. In this strategy, a directing group on the aromatic ring guides a strong base, like butyllithium, to deprotonate a specific adjacent position, creating an organolithium species that can then be carboxylated. psu.eduresearchgate.net For a precursor like 1,3-difluoro-2-methylbenzene, lithiation would be directed to an adjacent position, which can then react with CO2.

Table 1: Comparison of Carboxylation Strategies

| Method | Precursor Example | Reagents | General Conditions | Key Advantage |

|---|---|---|---|---|

| Grignard Reaction | 1-Bromo-3,5-difluoro-4-methylbenzene | 1. Mg, anhydrous ether (THF or Et₂O) 2. CO₂(s) 3. H₃O⁺ | Anhydrous conditions, often initiated with warming. libretexts.org | High-yielding and widely applicable for aryl halides. sigmaaldrich.com |

| Directed ortho-Metalation (DoM) | 1,3-difluoro-2-methylbenzene | 1. n-BuLi or LDA, THF 2. CO₂(s) 3. H₃O⁺ | Low temperatures (-78 °C) to control reactivity. psu.edu | High regioselectivity based on directing groups. researchgate.net |

Achieving the correct 3,5-difluoro substitution pattern requires careful selection of the fluorination method and substrate. Electrophilic fluorination is a common strategy for introducing fluorine atoms onto an aromatic ring. Starting with a precursor like 4-methylbenzoic acid, the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups must be considered.

Direct fluorination of 4-methylbenzoic acid would likely lead to a mixture of products. A more controlled approach involves using a precursor where the directing groups favor the desired 3,5-substitution. For instance, using a substrate with a strong ortho-, para-directing group at position 1 and a meta-directing group at position 4 could guide the fluorine atoms to the 3 and 5 positions.

Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4), are widely used due to their stability and reactivity. mdpi.com These reactions are often catalyzed by transition metals like palladium to achieve high regioselectivity in C-H fluorination. beilstein-journals.orgchinesechemsoc.org For example, Pd(II)-catalyzed ortho-fluorination protocols have been developed for benzoic acid substrates using a directing group to control the position of fluorination. beilstein-journals.org By selecting an appropriate precursor, this method can be adapted to achieve selective mono- or difluorination. beilstein-journals.org

The methyl group is often incorporated by starting with a methylated precursor rather than adding it to a complex, fluorinated ring. Toluene (B28343) or its derivatives are common starting materials in industrial synthesis. For this specific target molecule, a logical starting point would be a difluorotoluene derivative.

If a late-stage methylation were required, classic methods like the Friedel-Crafts acylation followed by reduction could be considered. For example, a difluorobenzoic acid derivative could be subjected to Friedel-Crafts acylation to introduce an acetyl group, which is then reduced to the methyl group via methods like the Wolff-Kishner or Clemmensen reduction. However, the regioselectivity of the Friedel-Crafts reaction on a substituted ring can be difficult to control and is often limited by the deactivating effect of the existing fluorine and carboxyl groups. Therefore, using a pre-methylated starting material is generally the more efficient and established pathway.

Novel and Green Chemistry Approaches in the Synthesis of this compound

Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Palladium-Catalyzed Carboxylation : Instead of stoichiometric Grignard reagents, catalytic amounts of palladium can be used to facilitate the carboxylation of aryl halides or triflates. nih.govresearchgate.net These methods can utilize various carbon monoxide sources, including CO gas or CO-releasing molecules, and often tolerate a wider range of functional groups than traditional organometallic routes. nih.govdiva-portal.org Visible-light-driven palladium-catalyzed carboxylation of aryl halides has also been developed, offering milder reaction conditions. mdpi.com

Copper-Catalyzed Fluorination : Copper catalysts have been employed for the selective fluorination of benzoic acid derivatives. beilstein-journals.org For instance, a CuI catalyst with AgF as the fluoride (B91410) source can achieve selective mono- or difluorination of benzoic acids that are equipped with a directing group. beilstein-journals.org These methods provide an alternative to palladium and can offer different reactivity profiles.

C-H Activation : Direct C-H activation and functionalization represent a highly atom-economical approach. scielo.br Palladium-catalyzed C–H activation can be used to directly introduce either the fluorine atoms or the carboxyl group onto the aromatic ring, bypassing the need to pre-functionalize the substrate with a halide. chinesechemsoc.orgresearchgate.net For example, the ortho-C–H bonds of a benzoic acid derivative can be directly fluorinated using a palladium catalyst and an electrophilic fluorine source. beilstein-journals.org

Table 2: Overview of Catalytic Methods

| Transformation | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Carboxylation | Pd(OAc)₂ / Ligand | Avoids stoichiometric organometallics; tolerates functional groups. | nih.gov |

| Fluorination | CuI / AgF | Directed fluorination of benzoic acid derivatives. | beilstein-journals.org |

| C-H Fluorination | Pd(OTf)₂(MeCN)₄ | Direct functionalization of C-H bonds, high atom economy. | beilstein-journals.org |

| C-H Carboxylation | Pd(OAc)₂ | Direct carboxylation of arenes, avoiding pre-functionalization. | mdpi.com |

Green chemistry principles are increasingly being integrated into synthetic planning.

Electrochemical Carboxylation : A particularly green method for carboxylation involves the electrochemical reduction of an organic compound in the presence of carbon dioxide. researchgate.netthieme-connect.com This technique can be applied to difluorotoluene derivatives, using CO2 as a renewable C1 source under mild, atmospheric pressure conditions. thieme-connect.comuq.edu.aueurekaselect.com The use of a sacrificial magnesium anode in an undivided cell is a common setup for this efficient transformation. thieme-connect.com

Biotransformations : The use of microorganisms or enzymes offers a sustainable route for chemical synthesis. For example, certain bacterial strains like Streptomyces sp. have been shown to efficiently convert fluorinated benzoic acids into the corresponding benzamides. tandfonline.com While not a direct synthesis of the acid, this highlights the potential of biocatalysis in the functionalization of related structures under environmentally benign aqueous conditions. tandfonline.com

Greener Solvents and Reagents : The development of fluorination reactions in greener solvents, such as water, reduces reliance on volatile organic compounds. chemicalbook.com For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor can be performed in a mixture of acetonitrile (B52724) and water. mdpi.com Furthermore, the development of more stable and less hazardous nucleophilic fluorinating agents, such as 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), contributes to safer laboratory practices compared to older reagents like DAST. tcichemicals.com

These novel and green approaches provide powerful tools for the synthesis of this compound, paving the way for more sustainable and efficient manufacturing processes in the chemical industry.

Optimization Protocols for High-Yield and High-Purity Synthesis

Achieving optimal yield and purity in the synthesis of this compound requires meticulous control over reaction parameters. Methodologies such as Design of Experiments (DoE) are often employed to systematically investigate the effects of various factors, including temperature, reagent stoichiometry, and reaction time, to identify the most favorable conditions. acs.orgchimia.ch

Post-synthesis purification is essential for achieving high-purity this compound. The primary method for purification is recrystallization. A typical protocol involves dissolving the crude product in a suitable solvent mixture, such as ether or an aqueous base, followed by filtration to remove insoluble impurities. chemicalbook.com If the product is dissolved in a basic aqueous solution to form its salt, the filtrate is then acidified, often with a strong acid like hydrochloric acid (HCl), to a specific pH to precipitate the purified carboxylic acid. chemicalbook.comgoogle.com The resulting solid is collected by filtration, washed with cold water to remove residual salts, and dried. google.comgmu.edu For highly specialized applications requiring purities exceeding those achievable by recrystallization, techniques like column chromatography may be utilized. google.com

The table below illustrates a representative optimization study for the oxidation of a substituted benzaldehyde (B42025) to its corresponding benzoic acid, showcasing how different conditions can impact reaction yield and purity.

| Entry | Oxidant (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | KMnO₄ (2.0) | Water/Pyridine | 80 | 8 | 65 | 92 |

| 2 | Ag₂O (1.1) | aq. NaOH | 50 | 1 | 88 | 97 |

| 3 | H₂O₂ (3.0) | Acetic Acid | 60 | 4 | 75 | 95 |

| 4 | Oxone (2.0) | DMF | 25 | 12 | 81 | 96 |

| 5 | Ag₂O (1.05) | aq. NaOH | 40 | 1.5 | 92 | >99 |

This table is a representative example based on established chemical principles for analogous transformations and is intended for illustrative purposes.

Precursor Design and Optimization in the Synthesis of this compound

The first strategy involves starting with a pre-functionalized toluene derivative. A logical and common precursor is 3,5-Difluorotoluene . lookchem.com This compound can be oxidized to the target benzoic acid. The oxidation can proceed in a two-step manner, first to 3,5-Difluoro-4-methylbenzaldehyde, followed by further oxidation to the carboxylic acid. chemicalbook.comgoogle.com The optimization of this precursor route involves selecting efficient and selective oxidation catalysts, such as cobalt or manganese complexes, and mild oxidants like hydrogen peroxide to minimize side reactions and maximize the yield of the desired aldehyde or acid. google.com

The second major strategy relies on the formation of a carbon-carbon bond via carboxylation. This route typically starts with a halogenated precursor, such as 1-Bromo-2,6-difluorotoluene or a related halide. This precursor is designed to readily form an organometallic intermediate. Through a Grignard reaction, the aryl halide is reacted with magnesium metal in an anhydrous ether solvent to produce a phenylmagnesium bromide reagent. gmu.edumnstate.edu This highly reactive nucleophilic species is then treated with carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the final this compound. gmu.eduyoutube.com Optimization of this pathway focuses on ensuring the complete formation of the Grignard reagent, which requires strictly anhydrous conditions, and activating the magnesium surface. gmu.edumnstate.edu

The choice between these precursor strategies depends on several factors. The availability and cost of 3,5-Difluorotoluene versus a halogenated derivative are key economic considerations. Furthermore, the oxidation route may be preferred for its potentially greener conditions if catalytic air or hydrogen peroxide oxidation can be implemented effectively, whereas the Grignard route offers a very direct and high-yielding, though moisture-sensitive, method for installing the carboxyl group.

Scale-Up Considerations and Process Intensification Studies for Industrial-Scale Production of this compound

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production introduces significant challenges that necessitate careful process design and intensification. The primary goals are to ensure safety, cost-effectiveness, and sustainability while maintaining high product quality and throughput. smolecule.com

A key consideration in scaling up is managing heat and mass transfer. Many of the synthetic reactions, particularly the oxidation of a toluene precursor or the formation of a Grignard reagent, are highly exothermic. chemicalbook.comsmolecule.com In large batch reactors, inefficient heat dissipation can lead to temperature gradients, causing the formation of impurities and posing safety risks. smolecule.comnih.gov Similarly, inadequate mixing can result in localized high concentrations of reagents, further promoting side reactions. nih.gov

To address these challenges, industrial production increasingly moves away from traditional batch processes towards continuous manufacturing, a core principle of process intensification. researchgate.netepo.orgresearchgate.net Continuous flow reactors, such as microreactors or tubular reactors, offer vastly superior surface-area-to-volume ratios, enabling precise temperature control and efficient mixing. researchgate.netdigimat.in This leads to higher yields, improved selectivity, and enhanced safety. epo.org For instance, the oxidation of substituted toluenes can be performed in a continuous tubular reactor using a cobalt-molybdenum-bromine catalyst system, allowing for stable and controlled operation at an industrial scale. google.com Direct fluorination reactions, which can be hazardous in batch setups, have also been successfully implemented in microreactors for large-scale production, offering a safer alternative. epo.org

Chemical Reactivity and Derivatization of 3,5 Difluoro 4 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on 3,5-Difluoro-4-methylbenzoic acid

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. pressbooks.pub In the case of this compound, the directing effects of the existing substituents are crucial. The powerful deactivating and meta-directing nature of the carboxyl group, combined with the deactivating effect of the fluorine atoms, generally makes EAS reactions on this substrate challenging. masterorganicchemistry.comlkouniv.ac.in The activating, ortho-para directing methyl group is positioned between two fluorine atoms, which sterically hinders reactions at its ortho positions (C2 and C6).

However, under specific conditions, EAS reactions can be achieved. For instance, nitration, a common EAS reaction, can be performed on similar fluorinated benzoic acid derivatives. The nitration of 3-chloro-2,4-difluorobenzoic acid requires high temperatures and excess concentrated nitric acid, indicating the ring's deactivation towards electrophilic attack. semanticscholar.org Similarly, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involves a nitration step on a related precursor, which proceeds under harsh conditions of concentrated nitric and sulfuric acids at elevated temperatures. researchgate.net These examples suggest that electrophilic substitution on this compound would likely require forcing conditions to overcome the deactivated nature of the ring.

Nucleophilic Aromatic Substitution Reactions on Fluorine Atoms in this compound Derivatives

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. chadsprep.com The fluorine atoms on this compound could potentially act as leaving groups.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For electron-neutral or even deactivated fluoroarenes, SNAr can be challenging. However, modern organic photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method allows for reactions with various nucleophiles, including amines and carboxylic acids. nih.gov In a related context, the synthesis of m-aryloxy phenols often utilizes the Ullmann copper-mediated nucleophilic substitution reaction between an aryl halide and a phenol, demonstrating that metal catalysis can facilitate these transformations. mdpi.com For derivatives of this compound, activating the ring, for example by introducing a nitro group, would significantly facilitate SNAr at the fluorine positions. Research on 3,5-dichloro-4-nitrobenzoic acid has shown that activating groups can direct substitution, although sometimes the activating group itself is replaced. vanderbilt.edu

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its transformations are central to the derivatization of this compound.

Esterification: The conversion of this compound to its corresponding esters is a common and crucial transformation. This can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a viable route. usm.my For instance, the synthesis of ethyl 2,5-difluoro-4-methylbenzoate is accomplished by the esterification of the corresponding benzoic acid with ethanol (B145695) using a strong acid catalyst. evitachem.com Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate esterification reactions, often providing higher yields in shorter reaction times compared to conventional heating. usm.my

Amidation: The formation of amides from this compound is key to synthesizing many biologically active molecules and other functional materials. Direct amidation with an amine can be achieved using coupling agents that activate the carboxylic acid. A wide array of modern reagents and catalysts are available for this purpose. organic-chemistry.org For example, N-acylbenzotriazoles, formed from the carboxylic acid, react efficiently with amines to produce amides in high yields. organic-chemistry.org Another approach involves converting the benzoic acid to a more reactive species, such as an acyl chloride using thionyl chloride, which then readily reacts with an amine to form the desired amide. This strategy is employed in the synthesis of 3,5-dichloro-4-methylbenzoic acid derivatives. google.com

Table 1: Common Methods for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.), Heat | Ester |

| Alcohol, Microwave Irradiation, H₂SO₄ (cat.) | Ester | |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Amide |

| Amine, Coupling Agent (e.g., DCC, EDC) | Amide | |

| Amine, Catalysts (e.g., Boronic acids, T3P) | Amide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, converting the acid to (3,5-difluoro-4-methylphenyl)methanol. smolecule.com In some synthetic sequences, it is important to perform reductions selectively. For example, catalytic hydrogenation (e.g., using Pd/C) can reduce a nitro group on a similar benzoic acid derivative without affecting the carboxylic acid group. semanticscholar.orgresearchgate.net

Oxidation: While the carboxylic acid is already in a high oxidation state, the methyl group on the ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, the methyl group could potentially be oxidized to a hydroxymethyl, aldehyde, or even a second carboxylic acid group, leading to a dicarboxylic acid. However, such oxidations often require specific and sometimes harsh conditions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for aromatic carboxylic acids, though it often requires high temperatures. The reaction can be facilitated by the use of catalysts, particularly copper and its salts. google.comgoogle.com For instance, the decarboxylation of 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid is effectively catalyzed by copper oxide (CuO) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). google.com The mechanism of copper-catalyzed decarboxylation is believed to involve the formation of a copper carboxylate salt, which then undergoes thermal decomposition. While decarboxylation is not always predictable, studies on various substituted phthalic and benzoic acids have established general conditions for this transformation. epo.org Recently, photoredox catalysis has emerged as a method for decarboxylative functionalization, including fluorination, of aromatic carboxylic acids under milder conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To be used in these reactions, this compound must first be converted into a suitable derivative, typically an aryl halide or triflate. For example, the carboxylic acid could be transformed into an amine via a Curtius, Hofmann, or Schmidt rearrangement, and then into an aryl iodide or bromide via a Sandmeyer reaction.

Once a derivative like 3-bromo-1,5-difluoro-2-methylbenzene is obtained, it can participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecules from simple precursors. frontierspecialtychemicals.comnih.gov The use of stable aminomethyltrifluoroborate salts in palladium-catalyzed couplings has also been shown to be an effective method for creating arylethylamine scaffolds, which are important in medicinal chemistry. frontierspecialtychemicals.com Palladium catalysis can also be involved in deprotection steps, such as the cleavage of allyl esters from derivatives of similar compounds. smolecule.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatives

| Coupling Reaction | Reactant 1 (Derivative) | Reactant 2 | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate | Boronic Acid/Ester | Pd(PPh₃)₄, Base | C(sp²)–C(sp²) |

| Heck | Aryl Halide/Triflate | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | C(sp²)–C(sp²) |

| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Pd/Cu catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Aryl Halide/Triflate | Amine | Pd catalyst, Phosphine Ligand, Base | C(sp²)–N |

Suzuki-Miyaura Coupling Investigations

No specific studies detailing the use of this compound or its immediate derivatives (e.g., corresponding halides or triflates) as substrates in Suzuki-Miyaura coupling reactions were identified in the available literature. This type of palladium-catalyzed cross-coupling reaction typically involves an organoboron reagent and an organohalide. nih.govresearchgate.net While the synthesis of various biaryl compounds via Suzuki-Miyaura coupling is extensive, researchgate.netrsc.org specific conditions, yields, and substrate adaptations for this compound have not been reported.

Alternative approaches, such as decarboxylative cross-coupling, have been developed for other fluorinated benzoic acids, acs.orgwikipedia.org but no examples specifically utilizing this compound were found.

Mechanistic Investigations of Key Reactions Involving this compound

No dedicated mechanistic studies—either computational or experimental—were found for key reactions involving this compound. The reactivity of such a molecule in cross-coupling reactions would be influenced by several factors:

C-F Bond Activation : The carbon-fluorine bond is exceptionally strong, making the fluoro-substituents at the 3- and 5-positions generally inert to standard palladium-catalyzed oxidative addition. acs.orgnih.gov Activating such bonds typically requires specialized catalysts or conditions, and no studies have applied these to the specific substrate .

C-H Bond Activation : The carboxylic acid group could potentially direct a metal catalyst to activate the C-H bonds at the ortho-positions (2 and 6). While C-H activation of benzoic acids is a known strategy, nih.govacs.org the specific electronic and steric effects of the two fluorine atoms and the para-methyl group on this compound have not been investigated mechanistically.

Decarboxylation : A mechanistic pathway could involve the loss of carbon dioxide. wikipedia.orgresearchgate.net Studies on other polyfluorinated benzoates suggest this is a viable route, but specific mechanistic data for this compound is absent. acs.org

Without experimental or computational data, any proposed mechanism for this specific compound would be purely theoretical and fall outside the scope of a scientifically accurate report based on existing research.

Advanced Spectroscopic and Structural Elucidation Studies of 3,5 Difluoro 4 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For 3,5-Difluoro-4-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

The molecular structure of this compound dictates a specific pattern of signals and couplings in its NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show a single signal for the two equivalent protons at the C2 and C6 positions. This signal would appear as a doublet due to coupling with the adjacent fluorine atoms. The methyl group protons would yield a singlet, albeit potentially broadened by small long-range couplings to the fluorine atoms. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, six distinct signals are anticipated due to the molecule's symmetry: one for the methyl carbon, one for the carboxyl carbon, and four for the aromatic carbons (C1, C2/C6, C3/C5, and C4). The chemical shifts are influenced by the substituents; the carbons directly bonded to fluorine (C3/C5) will show a large one-bond C-F coupling constant and a significant downfield shift. Other carbons will exhibit smaller two-, three-, or four-bond C-F couplings.

The ¹⁹F NMR spectrum provides direct information on the fluorine environments. It is expected to show a single resonance for the two equivalent fluorine atoms at the C3 and C5 positions. This signal would likely appear as a multiplet due to couplings with the ortho proton (H2/H6) and the para methyl protons.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ¹H | -COOH | ~13.0 | br s | - |

| H2, H6 | ~7.7 | d | ³J(H,F) ≈ 7-9 Hz | |

| -CH₃ | ~2.3 | t | ⁴J(H,F) ≈ 2-3 Hz | |

| ¹³C | -COOH | ~166 | t | ⁴J(C,F) ≈ 3-4 Hz |

| C1 | ~129 | t | ³J(C,F) ≈ 8-10 Hz | |

| C2, C6 | ~115 | d | ²J(C,F) ≈ 20-25 Hz | |

| C3, C5 | ~162 | dd | ¹J(C,F) ≈ 250 Hz, ³J(C,F) ≈ 10-15 Hz | |

| C4 | ~125 | t | ²J(C,F) ≈ 20-25 Hz | |

| -CH₃ | ~15 | t | ³J(C,F) ≈ 4-5 Hz | |

| ¹⁹F | F3, F5 | ~ -110 | m | - |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be of limited use for the aromatic system as there is only one proton environment, but it would confirm the absence of coupling between the aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). mdpi.com It would show clear cross-peaks connecting the signal for H2/H6 to the C2/C6 carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be observed from the methyl protons to C3, C4, and C5, and from the aromatic H2/H6 protons to C1, C3, C4, and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methyl protons and the ortho aromatic protons (H2/H6), confirming their spatial proximity.

| Experiment | Correlating Protons | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| HSQC | H2/H6 | C2/C6 | Direct H-C bond confirmation |

| HSQC | -CH₃ | -CH₃ | Direct H-C bond confirmation |

| HMBC | H2/H6 | C4, C1, -COOH | Confirms connectivity across the aromatic ring and to the carboxyl group |

| HMBC | -CH₃ | C3/C5, C4 | Confirms position of the methyl group relative to the fluorinated carbons |

| NOESY | -CH₃ | H2/H6 | Confirms spatial proximity of the methyl group and ortho protons |

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction provides the most definitive information on the solid-state arrangement of molecules, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a robust prediction of its structural characteristics.

The formation of co-crystals, where the target molecule crystallizes with a second, different molecule (a coformer), is a common strategy to modify the physical properties of a substance. researchgate.net Given the hydrogen bonding capabilities of its carboxyl group, this compound is a prime candidate for forming co-crystals with other molecules that possess complementary hydrogen bond donors or acceptors.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂O₂ |

| Formula Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.769 (1) |

| b (Å) | 13.400 (1) |

| c (Å) | 14.041 (1) |

| β (°) | 93.78 (1) |

| Volume (ų) | 707.6 (2) |

| Z | 4 |

The dominant intermolecular interaction in the crystal structure of nearly all benzoic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This robust supramolecular synthon is almost certainly the primary feature in the crystal packing of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure by detecting the vibrations of chemical bonds. researchgate.net The spectra of this compound are expected to be dominated by vibrations characteristic of the carboxylic acid group and the substituted benzene (B151609) ring.

The most prominent feature in the FT-IR spectrum would be the absorptions of the carboxylic acid dimer. acs.org This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O stretching vibration around 1700 cm⁻¹. The C-O stretching and O-H bending modes of the dimer are also expected in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. acs.org

Vibrations of the aromatic ring include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations are anticipated to appear in the 1100-1300 cm⁻¹ range. The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, would also be present. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=C bonds, which are often strong in the Raman spectrum while being weak in the IR. ias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For this compound, with a chemical formula of C₈H₆F₂O₂, the theoretical exact mass can be calculated with high precision. This calculated mass is then compared with the experimentally determined mass, and a close match provides strong evidence for the molecular formula.

The fragmentation of this compound in the mass spectrometer, typically under electron ionization (EI), would be expected to follow pathways characteristic of aromatic carboxylic acids. miamioh.edu The initial event is the formation of the molecular ion (M⁺•). Subsequent fragmentation can occur through several pathways:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH): This results in the formation of a difluoromethylbenzene radical cation.

Decarboxylation (loss of CO₂): This can occur after the initial loss of a hydrogen atom.

Cleavage related to the methyl group: Loss of a hydrogen radical from the methyl group can lead to a more stabilized benzylic-type cation.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring will influence the stability of the resulting fragment ions.

A summary of the expected high-resolution mass spectrometry data is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Calculated) |

| [C₈H₆F₂O₂]⁺• | Molecular Ion | 172.0336 |

| [C₈H₅F₂O]⁺ | [M - OH]⁺ | 155.0299 |

| [C₇H₅F₂]⁺ | [M - COOH]⁺ | 127.0354 |

| [C₈H₅F₂O₂]⁺ | [M - H]⁺ | 171.0257 |

This table is based on theoretical calculations and established fragmentation patterns of similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and can be used to probe its electronic structure.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically show strong absorptions due to π → π* transitions. msu.edu The presence of the carboxylic acid group and the fluorine and methyl substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

Benzoic acid itself typically shows a strong absorption band around 230 nm and a weaker, structured band around 270-280 nm. researchgate.netupi.edu The fluorine and methyl substituents on the ring in this compound are expected to cause shifts in these absorption bands. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group, along with their positions relative to the carboxyl group, will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Fluorescence Spectroscopy:

Fluorescence involves the emission of a photon from a molecule after it has been excited to a higher electronic state. While many aromatic compounds are fluorescent, aromatic carboxylic acids often exhibit weak fluorescence or are non-fluorescent in non-polar solvents. This is often attributed to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. The fluorescence properties of this compound would depend on the efficiency of radiative versus non-radiative decay from its first excited singlet state. The substitution pattern with fluorine and methyl groups could potentially influence the fluorescence quantum yield. lakeheadu.ca

A summary of the anticipated electronic absorption data is provided in the table below.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~230-240 | Benzene Ring |

| π → π | ~270-290 | Benzene Ring |

| n → π* | >300 (weak) | Carbonyl Group |

This table is based on the typical spectroscopic behavior of substituted benzoic acids.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. researchgate.net For 3,5-Difluoro-4-methylbenzoic acid, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. The presence of the carboxylic acid group introduces the possibility of rotational isomers (conformers) around the C-C and C-O single bonds.

For benzoic acid and its derivatives, two primary planar conformations of the carboxylic group are considered: cis and trans, referring to the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen. mdpi.com In the case of this compound, the cis conformer is expected to be significantly more stable due to the formation of an intramolecular hydrogen bond between the carboxylic proton and the carbonyl oxygen. The planarity of the benzene (B151609) ring is likely distorted to a small extent by the steric and electronic effects of the fluorine and methyl substituents. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. orientjchem.org

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-COOH Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.34 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-F Bond Angle | ~118-122° |

| C-C-C (ring) Bond Angle | ~118-121° |

| O=C-O Bond Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the oxygen atoms of the carboxylic acid group. The electron-withdrawing fluorine atoms and the carboxylic acid group will likely lower the energy of the HOMO compared to unsubstituted toluene (B28343). The LUMO is anticipated to be distributed over the carboxylic acid group and the benzene ring, particularly on the carbon atoms attached to the fluorine atoms, reflecting the electrophilic nature of these sites. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical and serve to illustrate the expected outcomes of a DFT calculation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de

In the MEP map of this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom of the carboxylic acid group, making it a prime site for protonation and hydrogen bonding interactions. researchgate.net The fluorine atoms, being highly electronegative, will also contribute to regions of negative potential. The hydrogen atom of the hydroxyl group will exhibit a strong positive potential, indicating its acidic nature. The hydrogen atoms of the methyl group will have a less pronounced positive potential. Such maps are invaluable for understanding intermolecular interactions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis of this compound Reactions

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This provides detailed mechanistic insights and allows for the calculation of activation energies, which determine the reaction rate.

For this compound, several reactions could be modeled. For instance, the esterification reaction with an alcohol involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the carboxylic acid. DFT calculations can locate the transition state for this reaction, which would likely involve a tetrahedral intermediate. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. researchgate.net

Another reaction of interest is the deprotonation of the carboxylic acid. While this is a simple acid-base reaction, modeling the interaction with a base in a solvent can provide insights into the pKa of the acid. The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid itself.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Aromatic Carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For a series of fluorinated aromatic carboxylic acids, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient. researchgate.net

The development of a QSPR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that relates these descriptors to the property of interest. Such models can be highly predictive and useful for screening new compounds with desired properties. nih.gov

Molecular Dynamics Simulations of this compound in Solution Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, particularly in a solution environment. An MD simulation of this compound in a solvent such as water or an organic solvent would reveal how the molecule interacts with the surrounding solvent molecules.

These simulations can provide detailed information about the solvation shell around the molecule, including the number of solvent molecules and their orientation. For example, in water, the carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The fluorine atoms may also participate in weaker hydrogen bonding interactions. MD simulations can also be used to calculate transport properties such as the diffusion coefficient. The insights gained from MD simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Academic Applications of 3,5 Difluoro 4 Methylbenzoic Acid in Chemical Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

3,5-Difluoro-4-methylbenzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid core, provides a versatile platform for a variety of chemical transformations. The carboxylic acid functionality allows for standard modifications such as esterification and amidation, while the fluorinated and methylated aromatic ring influences the reactivity and properties of the resulting molecules.

Precursor for Advanced Organic Scaffolds

The structural framework of this compound is utilized in the construction of more elaborate organic scaffolds. These scaffolds are often the core structures of molecules with specific functions in medicinal chemistry and materials science. For instance, the benzoic acid moiety can be converted to other functional groups, enabling its incorporation into larger, polycyclic systems. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds. Research has shown that fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of complex molecules, including those with potential pharmaceutical applications.

An example of its application is in the development of novel estrogen receptor (ER) ligands. The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, identified as a druglike ER ligand, has been optimized through medicinal chemistry, leading to the discovery of potent and orally bioavailable selective estrogen receptor downregulators (SERDs). acs.org One such clinical candidate, AZD9496, incorporates a difluorinated phenyl group, highlighting the importance of fluorinated benzoic acid derivatives in constructing these advanced scaffolds. acs.org

Building Block for Novel Agrochemical Research Intermediates

In the field of agrochemical research, this compound and its derivatives are explored for their potential as intermediates in the synthesis of new pesticides. The introduction of fluorine atoms into agrochemical candidates can significantly alter their biological activity, environmental persistence, and selectivity. The specific arrangement of substituents on the benzoic acid ring can be fine-tuned to develop compounds with desired herbicidal, fungicidal, or insecticidal properties.

A patent for an agrochemical formulation includes a carboxamide compound containing a 3,5-difluoro-4-methylphenyl group, demonstrating the use of this structural motif in the design of new pesticides. While this example is a carboxamide derivative, it underscores the utility of the 3,5-difluoro-4-methylphenyl scaffold, which originates from the corresponding benzoic acid, in agrochemical research.

Utilization in Materials Science for Functional Group Incorporation

The distinct chemical features of this compound make it a valuable component in the field of materials science. The incorporation of this molecule into larger structures can impart specific properties, such as thermal stability, flame retardancy, and unique electronic characteristics, to the resulting materials.

Monomer in Advanced Polymer Synthesis

Fluorinated monomers are known to enhance the properties of polymers. While direct polymerization of this compound itself is not commonly reported, its derivatives can serve as monomers in the synthesis of advanced polymers. For example, related difluoro-methyl-substituted benzoic acids have been utilized as monomers for preparing polyurethane foams with enhanced thermal stability and flame retardancy. chemshuttle.com The fluorine substituents contribute to these improved properties. chemshuttle.com Although this specific example uses a different isomer, it illustrates the principle of how fluorinated benzoic acids can be employed in polymer science. The general class of fluorinated aromatic compounds is significant in creating polymers with desirable characteristics for various applications.

Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The carboxylate group of this compound makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, assembled from metal ions or clusters and organic linkers. The properties of MOFs can be tuned by modifying the organic linker.

The use of fluorinated linkers, such as derivatives of benzoic acid, in MOF synthesis is an active area of research. rsc.org Fluorine atoms can influence the framework's topology, pore size, and surface properties, leading to materials with tailored gas sorption, separation, and catalytic capabilities. rsc.org While specific MOFs constructed directly from this compound are not extensively documented in the provided search results, the principles of using functionalized benzoic acids as ligands are well-established. ekb.egmdpi.com The presence of both fluorine and methyl groups on the linker could lead to MOFs with unique properties.

Development of Advanced Chemical Probes Utilizing this compound Backbones

Chemical probes are essential tools for studying biological systems. The this compound backbone can be incorporated into the design of such probes. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological environments.

Furthermore, the carboxylic acid functionality allows for conjugation to biomolecules or fluorescent dyes. For instance, a related difluoro-methyl-substituted benzoic acid has been used in the development of fluorescent probes for bioimaging applications, where the carboxylic acid group enables attachment to biomolecules through amide bond formation. chemshuttle.com This demonstrates the potential of the this compound scaffold in creating sophisticated tools for chemical biology research.

Applications in Supramolecular Chemistry and Self-Assembly Studies

Despite the absence of specific studies on this compound, the principles of supramolecular chemistry allow for predictions of its likely behavior based on the analysis of closely related structures. Aromatic carboxylic acids are well-known to form robust hydrogen-bonded dimers, a motif that typically governs their self-assembly into larger architectures.

For instance, studies on the isomeric 3-fluoro-4-methylbenzoic acid have shown the formation of hydrogen-bonded dimers. While this provides a foundational model, the distinct electronic environment created by the two fluorine atoms in this compound would likely lead to different packing arrangements. The electron-withdrawing nature of the fluorine atoms would increase the acidity of the carboxylic proton, potentially strengthening the primary hydrogen bonds.

Furthermore, the potential for this compound to act as a co-former in the generation of co-crystals is high. Co-crystallization with other molecules, particularly those with complementary hydrogen bond donors and acceptors, could lead to the formation of novel supramolecular structures with tailored properties. The fluorine atoms could again play a key role in mediating interactions with the co-former.

While the specific supramolecular behavior of this compound remains an open area of research, its molecular structure suggests a rich potential for the formation of complex and interesting self-assembled architectures. Detailed crystallographic and spectroscopic studies are needed to fully elucidate its solid-state behavior and unlock its potential in the field of crystal engineering.

Derivatives and Analogs of 3,5 Difluoro 4 Methylbenzoic Acid: Synthesis and Research

Systematic Modification of the Carboxylic Acid Functional Group

The carboxylic acid group of 3,5-difluoro-4-methylbenzoic acid is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including esters and amides. These transformations not only alter the physical and chemical properties of the parent molecule but also serve as a crucial step in the synthesis of more complex chemical entities.

Esterification, the reaction of the carboxylic acid with an alcohol, is a common strategy to modify the core structure. For instance, the reaction of 2,5-difluoro-4-methylbenzoic acid with methanol (B129727) yields the corresponding methyl ester, 2,5-difluoro-4-methylbenzoic acid methyl ester. biosynth.com This derivative is a useful intermediate in the synthesis of other compounds. biosynth.com Similarly, ethyl 2,5-difluoro-4-methylbenzoate can be prepared from 2,5-difluoro-4-methylbenzoic acid and ethanol (B145695). evitachem.com The tert-butyl ester, 1,1-dimethylethyl 3,5-difluoro-4-formylbenzoate, has also been synthesized, highlighting the versatility of esterification reactions. cymitquimica.com These ester derivatives can subsequently react with amines to form amides. biosynth.com

Amide bond formation represents another critical modification of the carboxylic acid group. Direct amidation of carboxylic acids can be achieved using various methods, including the use of urea (B33335) as a nitrogen source with catalysts like Mg(NO3)2 or imidazole. rsc.org More sophisticated approaches involve palladium-catalyzed reactions to synthesize amide-containing compounds. whiterose.ac.uk The resulting amides, such as α-CF3 amides, are valuable in medicinal and materials science. nih.gov The synthesis of α-oxy amides has also been explored through methods like Umpolung Amide Synthesis (UmAS). nih.gov

Table 1: Examples of Carboxylic Acid Group Modifications

| Starting Material | Reagent | Product |

| 2,5-Difluoro-4-methylbenzoic acid | Methanol | 2,5-Difluoro-4-methylbenzoic acid methyl ester biosynth.com |

| 2,5-Difluoro-4-methylbenzoic acid | Ethanol | Ethyl 2,5-difluoro-4-methylbenzoate evitachem.com |

| 3,5-Difluoro-4-formylbenzoic acid | tert-Butanol | 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate cymitquimica.com |

| General Carboxylic Acids | Urea, Mg(NO3)2/imidazole | Primary and secondary amides rsc.org |

| Benzoic acid and aniline | Palladium catalyst | N-phenylbenzamide whiterose.ac.uk |

Diversification of the Aromatic Ring through Further Substitution

The aromatic ring of this compound and its derivatives is amenable to further substitution reactions, enabling the introduction of a wide range of functional groups. These substitutions can significantly alter the electronic properties and steric profile of the molecule, leading to compounds with new and interesting characteristics.

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the benzene (B151609) ring. msu.edu For example, nitration of 4-chloro-3,5-difluorobenzonitrile, a related compound, is a key step in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.net Similarly, nitration has been employed in the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid starting from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net

Halogenation is another important substitution reaction. The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involves a chlorination step via diazotization. researchgate.net The introduction of different substituents can be used to tune the properties of the final compound. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid utilizes nitration, esterification, reduction, diazotization, and hydrolysis to introduce various functional groups onto the aromatic ring. semanticscholar.org

Nucleophilic aromatic substitution (SNAr) also plays a crucial role in the diversification of these aromatic compounds. smolecule.com The presence of electron-withdrawing fluorine atoms on the ring facilitates the displacement of other leaving groups by nucleophiles. This strategy has been used in the synthesis of various derivatives. For example, the reaction of 2,5-difluoro-4-bromonitrobenzene with 3-methoxyphenol (B1666288) proceeds via nucleophilic aromatic substitution to form an ether linkage. mdpi.com

Chiral Derivatives and Enantioselective Synthesis Approaches

The introduction of chirality into derivatives of this compound opens up possibilities for developing compounds with specific stereochemistry, which is often crucial for biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, a significant challenge in modern organic chemistry. frontiersin.orgrsc.org

Several strategies have been employed to synthesize chiral derivatives. One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of α,α-difluoro-β-lactams has been achieved using amino alcohol ligands in a Reformatsky-type reaction. rsc.org Chiral phosphoric acids have been used as catalysts in the asymmetric addition of indoles to trifluoromethyl aldimines. nih.gov

Another strategy involves the desymmetrization of meso-compounds. While not directly applied to this compound in the provided context, this is a powerful technique in asymmetric synthesis. unimi.it The development of novel chiral catalysts, such as those derived from cinchona alkaloids, has enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids. nih.gov The synthesis of chiral phosphonates, which are analogues of amino acids, has also been achieved through catalytic asymmetric methods. mdpi.com

Table 2: Examples of Enantioselective Synthesis Methods

| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) |

| Reformatsky reaction | Amino alcohol ligand | α,α-Difluoro-β-lactams | Up to >99% rsc.org |

| Friedel-Crafts alkylation | Chiral phosphoric acid | Trifluoromethylated amines | High enantioselectivity nih.gov |

| Umpolung addition | Cinchona alkaloid-derived catalyst | Chiral trifluoromethylated γ-amino acids | High enantiomeric excess nih.gov |

| Phospha-aldol reaction | Chiral Al(III)-BINOL complex | α-Hydroxyphosphonates | Up to 87% mdpi.com |

Structure-Reactivity Relationship Studies of Related Compounds

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemistry. In the context of this compound and its analogs, these studies provide insights into how different substituents influence the chemical behavior of the molecule.

The position of substituents also has a profound impact. For instance, in nucleophilic aromatic substitution reactions, the presence of fluorine atoms ortho and para to a leaving group can activate the ring towards nucleophilic attack. smolecule.com The steric bulk of substituents can also influence reaction rates and outcomes by hindering the approach of reagents.

Kinetic studies can provide quantitative data on reaction rates, allowing for a more detailed understanding of structure-reactivity relationships. For example, kinetic studies of palladium-mediated deprotection of allyl esters have shown that electron-withdrawing substituents on the aromatic ring can accelerate the reaction rate. smolecule.com By systematically varying the substituents on the aromatic ring and studying the resulting changes in reactivity, chemists can develop predictive models that aid in the design of new molecules with desired properties.

Future Research Directions and Emerging Opportunities for 3,5 Difluoro 4 Methylbenzoic Acid

Exploration of Unconventional Reaction Pathways and Novel Catalytic Systems

The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold makes 3,5-Difluoro-4-methylbenzoic acid a valuable building block. Future research will likely focus on moving beyond traditional functionalization to explore more advanced and unconventional reaction pathways. A significant area of interest is the activation and transformation of the robust C–F bonds. researchgate.net While historically challenging due to high bond energy, recent advances in catalysis offer new possibilities. researchgate.net

Exploration into transition-metal-free catalytic systems, such as those employing simple phosphines or geometrically constrained pnictogen systems, could lead to more economical and environmentally friendly methods for hydrodefluorination (HDF). whiterose.ac.ukacs.org These methods can selectively replace a fluorine atom with hydrogen, offering a pathway to novel fluorinated patterns that are otherwise difficult to access. nsf.gov Photocatalysis, in particular, presents a mild and selective method for C–F bond functionalization and HDF, allowing for precise "molecular sculpting" of highly fluorinated aromatics. nsf.gov

Another promising frontier is the selective activation of C–H bonds. While the ortho C–H bonds (adjacent to the carboxyl group) are traditionally the most reactive, developing catalytic systems for meta-C–H functionalization of electron-poor benzoic acid derivatives is a significant challenge and a key research goal. cas.cn Success in this area would unlock new synthetic routes to previously inaccessible isomers. Furthermore, novel catalytic systems involving copper or palladium could enable decarboxylative functionalization, where the carboxylic acid group is replaced with other functionalities, including fluorine, under mild, photoinduced conditions. researchgate.net

| Potential Catalytic System | Target Transformation | Potential Advantages |

| Phosphine-based Organocatalysis | Selective Hydrodefluorination (HDF) | Metal-free, cost-effective, mild reaction conditions. whiterose.ac.ukacs.org |

| Photoredox Catalysis | Site-selective HDF, Decarboxylative Fluorination | High regioselectivity, mild conditions, access to unique fluorination patterns. nsf.govresearchgate.net |

| Palladium(II) Catalysis with Directing Groups | meta-C–H Olefination/Acetoxylation | Access to functionalization at the less reactive meta position. cas.cn |

| Copper(I/III) Catalysis | Nucleophilic Fluorination | Utilizes readily available fluoride (B91410) sources like KF. beilstein-journals.org |

| Single-Atom Catalysis (e.g., Pt on SiC) | C-F Bond Activation/Hydrodefluorination | High efficiency, potential for environmental remediation applications. osti.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound and its derivatives are prime candidates for integration into flow chemistry and automated platforms. Continuous-flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents or intermediates, and improved reaction control, which often leads to higher yields and purity. beilstein-journals.orgacs.org

For instance, multi-step syntheses involving organometallic intermediates, which are common in the functionalization of aromatic rings, can be performed more safely and efficiently in flow systems. acs.org The precise control of residence time and temperature can prevent the decomposition of unstable intermediates and minimize the formation of byproducts. beilstein-journals.org A key opportunity lies in developing telescoped flow syntheses, where multiple reaction steps are connected in a continuous sequence without isolating intermediates. This approach could be applied to the synthesis of complex pharmaceutical ingredients starting from this compound, significantly reducing production time and waste. acs.org

Automated synthesis platforms, coupled with real-time analytical monitoring (e.g., in-line IR or NMR spectroscopy), would enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of new derivatives. This technology could accelerate the discovery of molecules with desired properties for applications in medicine and materials science by systematically exploring the chemical space around the this compound core.

Potential in Advanced Analytical Method Development

The unique structural features of this compound, particularly its fluorine atoms, make it an interesting subject for the development of advanced analytical methods. The presence of fluorine opens the door to powerful techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which offers a highly sensitive and background-free method for analysis. Future research could focus on developing specialized ¹⁹F NMR pulse sequences or using ¹⁹F NMR in combination with other techniques for complex mixture analysis or to study its binding interactions with biological macromolecules.

In mass spectrometry, the distinct isotopic pattern and mass of fluorine can aid in identification. Advanced techniques like liquid chromatography-Orbitrap high-resolution mass spectrometry (LC-Orbitrap-HRMS) could be employed for the sensitive detection and quantification of the acid and its metabolites in complex biological or environmental matrices. acs.orgnih.govresearchgate.net There is a growing need for methods to analyze a wider range of fluorinated compounds beyond legacy pollutants. nih.gov

Furthermore, this compound could serve as a scaffold for the design of novel analytical probes or sensors. For example, its carboxyl group could be functionalized to create a selective binding site for specific analytes, while the fluorinated aromatic ring provides a clean signal for detection by ¹⁹F NMR or as a reporter tag in other analytical systems. The development of methods for determining total organic fluorine (TOF) and distinguishing between different classes of fluorinated compounds is an active area of environmental and analytical chemistry where this compound could serve as a useful standard or model. nih.govosti.gov

Cross-Disciplinary Research Synergies for Novel Chemical Discoveries

The true potential of this compound will be unlocked through synergies with other scientific disciplines. Its established role as a building block in medicinal chemistry, for instance in the development of selective estrogen receptor downregulators, highlights its utility in drug discovery. acs.org

Chemical Biology and Medicinal Chemistry : The compound's structure can be incorporated into larger molecules to probe biological systems. The fluorine atoms can modulate properties like metabolic stability and binding affinity, making it a valuable tool for developing new therapeutic agents. nih.govplos.org Its derivatives could be explored as inhibitors for various enzymes or as ligands for nuclear receptors.

Materials Science : The rigid, functionalized aromatic ring of this compound makes it an attractive component for advanced materials. It could be used to create liquid crystals, functional polymers, or metal-organic frameworks (MOFs). The fluorine atoms can induce specific packing effects and intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for crystal engineering and designing materials with tailored electronic or physical properties. researchgate.net For example, functionalized benzoic acids have been attached to magnetic nanoparticles to create novel, reusable catalysts. nih.gov

Computational Chemistry : Theoretical modeling can predict the outcomes of unconventional reactions, guide the design of new catalytic systems, and explain the regioselectivity observed in C–H or C–F activation reactions. whiterose.ac.uk In synergy with synthetic and analytical efforts, computational studies can accelerate the discovery cycle for new molecules and materials derived from this compound.

Agrochemical Research : Similar to its use in pharmaceuticals, the unique substitution pattern of this benzoic acid derivative could be leveraged to develop new herbicides or pesticides with novel modes of action and improved environmental profiles.

By fostering collaboration between synthetic chemists, materials scientists, computational chemists, and biologists, the full potential of this compound as a versatile chemical scaffold can be realized, leading to significant scientific and technological advancements.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-difluoro-4-methylbenzoic acid, and how can intermediates be purified?

- Methodological Answer : The synthesis typically begins with halogenation or methylation of benzoic acid derivatives. For example, 3,5-difluorobenzoic acid can undergo a Bouveault aldehyde synthesis using tert-butyl lithium and dimethylformamide, followed by hydrolysis to yield intermediates like 3,5-difluoro-4-methylbenzaldehyde . Purification often involves recrystallization or column chromatography. Critical steps include controlling reaction temperature (e.g., 0°C for nitration in HNO₃/H₂SO₄ mixtures) and verifying intermediates via thin-layer chromatography (TLC) or melting point analysis .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns (e.g., coupling constants ~8–12 Hz for aromatic F).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217.9 [M+1] for nitrated derivatives) confirm molecular weight .

- HPLC : Quantify purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying pH (2–9) and temperature (4°C to 40°C) show minimal degradation over 72 hours. Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the benzene ring, directing nitration/sulfonation to the para position relative to the methyl group. For example, nitration of this compound with HNO₃/H₂SO₄ yields 3,5-difluoro-4-methyl-2-nitrobenzoic acid as the major product (83% yield) . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antimicrobial effects)?

- Methodological Answer :

- Dose-Response Studies : Test compound concentrations across a wide range (0.1–100 µM) to identify non-specific toxicity.

- Target-Specific Assays : Use COX-2 inhibition assays (for anti-inflammatory activity) and MIC tests (for antimicrobial activity) to differentiate mechanisms .

- Structural Analog Comparison : Compare with 3,5-dichloro-4-hydroxybenzoic acid, which shows stronger antimicrobial effects due to Cl’s lipophilicity .

Q. How can computational tools aid in designing derivatives with enhanced binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible routes for introducing substituents (e.g., –OH or –NO₂) to modulate activity .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve yield for high-temperature steps (e.g., esterification).

- Catalytic Hydrogenation : Replace Pd/C with Raney Ni for safer deprotection of benzyl esters at lower pressures (1–3 bar vs. 10–15 bar) .

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., solvent ratio, catalyst loading) to reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.